Desonide-21-aldehyde Hydrate

Pharmaceutical Analysis Forced Degradation HPLC Method Validation

Desonide-21-aldehyde Hydrate (CAS: 2820170-73-6), formally designated as Desonide USP Related Compound A, is a fully characterized, hydrated aldehyde derivative of the low-potency topical corticosteroid Desonide. It is a key specified impurity and degradation product monitored during the manufacturing, quality control, and stability testing of Desonide Active Pharmaceutical Ingredient (API) and finished drug products.

Molecular Formula C₂₄H₃₂O₇
Molecular Weight 432.51
Cat. No. B1155898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesonide-21-aldehyde Hydrate
Synonyms(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-(2,2-Dihydroxyacetyl)-7-hydroxy-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one
Molecular FormulaC₂₄H₃₂O₇
Molecular Weight432.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desonide-21-aldehyde Hydrate: A Critical USP Reference Standard for Pharmaceutical Quality Control and Degradation Analysis


Desonide-21-aldehyde Hydrate (CAS: 2820170-73-6), formally designated as Desonide USP Related Compound A, is a fully characterized, hydrated aldehyde derivative of the low-potency topical corticosteroid Desonide . It is a key specified impurity and degradation product monitored during the manufacturing, quality control, and stability testing of Desonide Active Pharmaceutical Ingredient (API) and finished drug products [1]. Its primary value to scientific and industrial users lies not in its own therapeutic activity, but in its established role as a compendial reference standard, enabling rigorous analytical method development, validation, and regulatory compliance for ANDA submissions [2].

Why a Generic Aldehyde Source Cannot Substitute for Desonide-21-aldehyde Hydrate as a Pharmacopeial Reference Material


Desonide-21-aldehyde Hydrate functions as a specific pharmacopeial reference standard in a tightly controlled analytical system; its value is defined by its identity as a named impurity (USP Desonide Related Compound A) and its verified physical-chemical profile, not merely by its chemical class [1]. Regulatory filings require the use of a well-characterized reference standard to establish system suitability, specificity, and to quantify this exact degradation product in stability studies [2]. Substituting a generic or in-house synthesized analog, even one of high purity, introduces unacceptable risk, as its physical properties (e.g., exact crystal form, hydrate equilibrium in solution) and analytical behavior (e.g., retention time, relative response factor) may differ from the compendial reference, potentially leading to method failure, inaccurate quantification, and rejection by regulatory authorities [3].

Quantitative Evidence of Differentiation for Desonide-21-aldehyde Hydrate Relative to Close Analogs


Regulatory Identity: Defined as the Primary Photodegradation Impurity Resolved by a Novel HPLC Method

The primary differentiation of Desonide-21-aldehyde Hydrate is its regulatory designation as the key photodegradation impurity in Desonide drug products. A validated, novel HPLC method specifically resolved this impurity, which was previously co-eluting with the Desonide peak in the official USP monograph method. This demonstrates that the compound's critical analytical behavior is distinct from the parent drug [1]. While other unspecified degradation products were also characterized, the study focused on resolving this specific 'photodegradation impurity' to improve the official monograph, underscoring its regulatory importance.

Pharmaceutical Analysis Forced Degradation HPLC Method Validation

Regulatory Threshold: Compliance with USP Organic Impurity Limits

The USP monograph for Desonide establishes acceptance criteria for specified organic impurities, including Desonide Related Compound A. The official Assay procedure (Section 3.1) and system suitability requirements explicitly define the resolution needed between this impurity and other components like desonide glyoxal and dihydrodesonide. The use of 'USP Desonide Impurities Mixture RS' for system suitability directly links this compound to a defined regulatory threshold, differentiating it from non-specified impurities or synthetic analogs where such limits are absent [1].

Quality Control Pharmaceutical Regulation Impurity Profiling

Physical-Chemical Identity: Molecular and Spectroscopic Characterization

The compound possesses a unique molecular formula (C24H32O7) and molecular weight (432.51 g/mol), which differentiates it from the parent drug Desonide (C24H32O6, 416.51 g/mol) due to the presence of the hydrated aldehyde group . Its melting point is reported as 187-193°C . This contrasts with Desonide, which has a reported melting point of 272-274°C . This 80-85°C difference in melting point is a direct, quantifiable physical property that confirms the compound's distinct chemical identity and can serve as a simple purity indicator upon receipt.

Chemical Characterization Reference Standard Authentication Steroid Chemistry

Solubility Profile: Differential Solubility for Specific Analytical Method Design

The compound's reported solubility profile—slightly soluble in chloroform and DMSO—is critical for designing sample preparation and analytical methods . This profile may differ from the parent drug and other related impurities, which can influence the choice of diluent for standard and sample preparations in HPLC analysis. For instance, Desonide itself may have different optimal solvents. The necessity to use specific solvents like DMSO for the reference standard, as opposed to a simpler aqueous acetonitrile mixture used for the drug product, is a practical differentiation that impacts method robustness and stability of the standard solution.

Method Development Sample Preparation Solvent Selection

Designated Application Scenarios for Desonide-21-aldehyde Hydrate Based on Quantitative Regulatory and Physical-Chemical Evidence


Use as a Primary Reference Standard in the Quantification of a Specified Photodegradation Impurity for ANDA Submissions

A QC laboratory developing or validating an improved HPLC method for Desonide cream, as per the method by Wang et al., must use this authentic Desonide-21-aldehyde Hydrate standard to establish and verify system suitability, specifically the resolution of the photodegradation impurity peak from the API peak [1]. This directly addresses the shortcoming of the prior USP method where these peaks co-eluted. Using the compound ensures the method can accurately quantify this critical degradation product, meeting more stringent regulatory expectations for impurity profiling in an ANDA.

Execution of Forced Degradation Studies to Establish Intrinsic Stability and Degradation Pathways

Research and development scientists performing forced degradation studies on Desonide API or drug product under ICH Q1A(R2) guidelines require this compound as a reference marker. Its use is essential for peak identification in photolytic stress testing, specifically to confirm the formation of the known photodegradation pathway and to calculate mass balance, as demonstrated in published stability-indicating methods [1]. The 80-85°C lower melting point compared to Desonide also serves as a cross-validation check for chromatographic peak identity .

GMP Quality Control Lot Release Testing Against USP Organic Impurity Specifications

A pharmaceutical manufacturer's quality control unit must prepare a system suitability solution using 'USP Desonide Impurities Mixture RS,' of which this compound is a named component, to verify the resolution criteria (NLT 2.0 between specified impurity pairs) before analyzing production lots [1]. Meeting the USP-specified acceptance criteria for Desonide Related Compound A is a non-negotiable requirement for formal batch release of the drug substance or drug product into regulated markets.

Quote Request

Request a Quote for Desonide-21-aldehyde Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.